Pifithrin-alpha

描述

属性

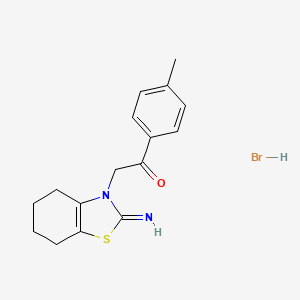

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGVCKULCLQGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432994 |

Source

|

| Record name | Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63208-82-2 |

Source

|

| Record name | Pifithrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pifithrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pifithrin-alpha: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-alpha (PFT-α) emerged as a first-in-class small molecule inhibitor of the p53 tumor suppressor protein. Initially identified for its ability to transiently block p53-mediated transcriptional activation and protect cells from apoptosis, it has become a valuable chemical tool for dissecting p53-dependent signaling pathways. This technical guide provides an in-depth overview of the discovery of PFT-α, its chemical synthesis pathway, its complex mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Discovery and Background

This compound was first identified by Komarov and colleagues in 1999 during a screen for chemical compounds that could protect cells from the cytotoxic effects of DNA-damaging agents. The central hypothesis was that a transient inhibitor of the p53 tumor suppressor could shield normal tissues from the side effects of cancer therapies like radiation and chemotherapy, which often rely on inducing p53-dependent apoptosis.

The initial study demonstrated that PFT-α could reversibly block the transcriptional activity of p53, thereby inhibiting the induction of p53 target genes and preventing apoptosis. A significant early finding was that pre-treatment with PFT-α could protect mice from lethal doses of whole-body gamma irradiation, a p53-dependent effect. This discovery positioned PFT-α not only as a crucial tool for studying p53 biology but also as a potential lead for developing radioprotective and chemoprotective agents.

Chemical Synthesis Pathway

The chemical name for this compound is 2-(2-imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone hydrobromide. Its synthesis is achieved through a multi-step process rooted in the principles of the Hantzsch thiazole synthesis.[1][2] A common and effective synthetic route involves a two-step, one-pot reaction.[3]

Step 1: Formation of the 2-aminothiazole intermediate. The first step is the classic Hantzsch reaction, where an α-haloketone (2-chlorocyclohexanone) is reacted with a thioamide (thiourea). This condensation reaction forms the core heterocyclic structure, 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Step 2: Alkylation. The intermediate aminothiazole is then N-alkylated using a second α-haloketone, 2-bromo-1-(p-tolyl)ethanone. This reaction attaches the p-tolylethanone group to the nitrogen atom of the thiazole ring, yielding the final this compound product, which is typically isolated as a hydrobromide salt.[3]

Signaling Pathways and Mechanism of Action

PFT-α's primary mechanism of action is the inhibition of p53's function as a transcription factor. Following cellular stress, such as DNA damage, p53 is stabilized and translocates to the nucleus where it binds to the response elements of target genes to initiate programs like cell cycle arrest and apoptosis. PFT-α is understood to act downstream of p53's nuclear translocation, preventing it from effectively activating gene expression.[4] This leads to a downregulation of key p53 targets like the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein Bax.[4][5]

However, subsequent research has revealed that PFT-α's biological activities are not limited to p53 inhibition. It has several notable "off-target" effects:

-

Heat Shock and Glucocorticoid Signaling: PFT-α has been shown to suppress heat shock and glucocorticoid receptor signaling pathways, suggesting it may target a common factor in these stress-response cascades.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: PFT-α is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism. This activity is independent of its effects on p53.

Chemical Instability: Conversion to Pifithrin-beta

A critical consideration for researchers is the chemical instability of PFT-α in aqueous solutions under physiological conditions (e.g., cell culture media). PFT-α rapidly undergoes an intramolecular cyclization and dehydration to form a more stable, planar, tricyclic derivative known as Pifithrin-beta (PFT-β) or cyclic this compound.[6] This conversion has a half-life of approximately 4.2 hours and significantly alters the molecule's physicochemical properties, including its solubility and pKa.[6][7] Consequently, many in vitro experimental results attributed to PFT-α may be mediated by a mixture of PFT-α and PFT-β, or by PFT-β alone.[8][9] PFT-β is also a cell-permeable and reversible inhibitor of p53-mediated apoptosis.[8]

Quantitative Data Summary

The effective concentrations of this compound vary significantly depending on the cell type, experimental endpoint, and specific compound batch. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line / System | Assay | Effective Concentration | Observed Effect |

|---|---|---|---|

| ConA Cells | p53-responsive lacZ | ~10-30 µM | Blocked activation |

| C8 Cells (E1a+ras transformed) | Apoptosis Assay | 10 µM | Inhibition of apoptosis induced by Doxorubicin, Taxol |

| Human Diploid Fibroblasts | Growth Arrest Assay | ~10-30 µM | Inhibited p53-dependent growth arrest |

| Hippocampal Neurons | DNA Binding Assay | 100-200 nM | Suppressed camptothecin-induced p53 DNA binding |

| Hippocampal Neurons | Neuroprotection Assay | 200 nM | Protection against DNA-damaging agents |

| Murine ES Cells | Self-renewal Assay | Dose-dependent | Reduced colony number and size |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Administration | Dosage | Observed Effect |

|---|---|---|---|

| C57BL & Balb/c Mice | Intraperitoneal (i.p.) | 2.2 mg/kg | Rescued mice from lethal doses of gamma irradiation |

| Mice | Intraperitoneal (i.p.) | 2.0 mg/kg | Reduced ischemic brain injury after MCAO |

| Mice | Intraperitoneal (i.p.) | 4.4 mg/kg (total) | Protected against doxorubicin-induced cardiotoxicity |

| Rats | Intraperitoneal (i.p.) | 2.0 mg/kg | Lowered motor disability after stroke |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

p53 Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of p53.

-

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing p53 response elements (e.g., pGL4.38[luc2P/p53 RE/Hygro]) and a control plasmid expressing Renilla luciferase (for normalization).[10] Activation of p53 drives firefly luciferase expression.

-

Protocol:

-

Cell Plating: Seed cells (e.g., HCT116 or U2OS) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells/well one day prior to transfection.[11]

-

Transfection: Transfect cells with the p53 reporter and control plasmids using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24-48 hours, treat cells with a p53-inducing agent (e.g., Doxorubicin) in the presence or absence of various concentrations of PFT-α. Include vehicle (DMSO) controls.

-

Lysis: After the desired incubation period (e.g., 18-24 hours), wash cells with PBS and lyse them using a passive lysis buffer.[1]

-

Luciferase Measurement: Use a dual-luciferase assay system and a luminometer to measure firefly and Renilla luciferase activities sequentially in each well.[1][12]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in p53 activity relative to the untreated or vehicle-treated controls.

-

-

Critical Note: PFT-α has been reported to directly inhibit the activity of firefly luciferase. Therefore, results from these reporter assays should be validated with alternative methods, such as qPCR or Western blot analysis of p53 target genes.

Western Blot for p53 and p21

This method is used to assess the protein levels of p53 and its downstream target, p21.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with a DNA-damaging agent with or without PFT-α for the desired time.

-

Lysis and Quantification: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[13] Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and separate proteins on a 12-15% polyacrylamide gel.[13][14]

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and incubate with an ECL substrate. Capture the chemiluminescent signal using a digital imaging system.

-

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[2]

-

Protocol (for cells on coverslips):

-

Cell Culture and Treatment: Grow and treat cells on coverslips to induce apoptosis.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

TUNEL Reaction: Incubate the samples in a humidified chamber with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C, protected from light.

-

Counterstaining: Wash the cells and counterstain nuclei with a DNA stain like DAPI or Hoechst 33342.

-

Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[2]

-

-

Controls: It is critical to include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme from the reaction mixture).[2]

Conclusion

This compound was a landmark discovery, providing the first chemical means to reversibly inhibit the p53 pathway. It remains a widely used tool in cancer biology, neuroscience, and stem cell research.[4] However, professionals using this compound must be acutely aware of its chemical instability and its significant off-target effects, particularly its agonism of the aryl hydrocarbon receptor. For many applications, the more stable cyclic analog, Pifithrin-beta, or newer, more specific p53 inhibitors may be more appropriate. A thorough understanding of its synthesis, complex pharmacology, and appropriate experimental validation is essential for the rigorous interpretation of data generated using this foundational p53 inhibitor.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. The p53 inhibitor, pifithrin-α, suppresses self-renewal of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. Novel cyclized this compound p53 inactivators: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. thomassci.com [thomassci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Pifithrin-alpha (PFT-α): A Technical Guide to Its Function as a Reversible p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pifithrin-alpha (PFT-α), a small molecule inhibitor of the p53 tumor suppressor protein. It details its mechanism of action, quantitative biological data, experimental applications, and significant off-target effects. This document is intended to serve as a detailed resource for professionals in the fields of oncology, neurobiology, and drug discovery.

Introduction

This compound (PFT-α), a synthetic, water-soluble compound, was one of the first small molecules identified as an inhibitor of the p53 tumor suppressor protein.[1][2] It has been widely utilized in research to probe the multifaceted roles of p53 in cellular processes such as apoptosis, cell cycle arrest, and DNA damage response.[3][4] PFT-α is reported to act as a reversible inhibitor of p53's transcriptional activity, thereby protecting cells from p53-dependent apoptosis induced by genotoxic stress.[1][5] This property has made it a valuable tool for investigating strategies to mitigate the side effects of cancer therapies and to study neurodegenerative diseases.[6][7] However, a growing body of evidence highlights significant p53-independent activities and off-target effects, necessitating careful interpretation of experimental results.[6][8]

Chemical and Physical Properties

PFT-α is commercially available, typically as a hydrobromide salt, which is soluble in dimethyl sulfoxide (DMSO).[9] Its stability in aqueous solutions, particularly in cell culture media, is a critical consideration for experimental design.

| Property | Value | Reference |

| Chemical Name | 2-(2-Imino-4,5,6,7-tetrahydrobenzothiazol-3-yl)-1-p-tolylethanone hydrobromide | [9] |

| Synonyms | PFT-α, Pifithrin-α HBr | [10][11] |

| CAS Number | 63208-82-2 | [2] |

| Molecular Formula | C₁₆H₁₉BrN₂OS | [9] |

| Molecular Weight | 367.3 g/mol | [9][10] |

| Appearance | Crystalline solid / Powder | [2][12] |

| Solubility | Soluble in DMSO (up to 20 mg/mL) | [9] |

| Melting Point | 192.1-192.5 °C | [9] |

| Stability | Unstable in tissue culture medium; rapidly converts to its cyclic form, Pifithrin-beta (PFT-β), with a half-life of approximately 59 minutes.[13] | [13] |

Mechanism of Action

Reversible Inhibition of p53 Transcriptional Activity

The primary mechanism attributed to this compound is the reversible inhibition of p53-dependent transcriptional activation.[4][14] Following cellular stress, such as DNA damage, the p53 protein is stabilized and activated, leading to its accumulation in the nucleus. There, it functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in apoptosis (e.g., Bax, PUMA), cell cycle arrest (e.g., p21/WAF1), and DNA repair.[10][14]

PFT-α is thought to interfere with this process, preventing the transactivation of these p53-responsive genes.[10][15] This inhibition blocks the downstream effects of p53 activation, such as apoptosis and growth arrest.[1] Notably, PFT-α does not appear to affect the expression of the p53 protein itself or its accumulation in response to stress.[7] Some studies suggest that PFT-α may act after the nuclear translocation of p53, possibly by modulating its interaction with co-factors or the transcriptional machinery.[16] Other reports indicate PFT-α might inhibit the nuclear import of p53 or decrease the stability of nuclear p53.[10][17]

Reversibility

PFT-α is characterized as a reversible inhibitor.[1][12] This implies that its inhibitory effect on p53 is transient and can be removed, restoring p53 function. This property is advantageous in experimental settings where temporary suppression of p53 is desired to study specific cellular events or to protect cells from transient insults.[18]

Quantitative Biological Data

The biological activity of PFT-α has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, experimental conditions, and the endpoint measured.

| Cell Line | Assay Type | IC50 Value (µM) | Comments | Reference(s) |

| A2780 (Ovarian Cancer) | Cytotoxicity (96h Sulforhodamine B) | 17 - 29 | PFT-α itself exhibits cytotoxicity at concentrations used to inhibit p53. | [13] |

| HCT116 (Colon Cancer) | Cytotoxicity (96h Sulforhodamine B) | 12 - 27 | Similar cytotoxic profile to A2780 cells. | [13] |

| A2780 & HCT116 (Average) | Cytotoxicity | 21.3 ± 8.1 | Mean IC50 across both cell lines. | [13][19] |

| HCT116 | p53-dependent luciferase reporter | 2.8 | EC50 for inhibiting reporter activity. | [15] |

| MCF7, BGC823, HepG2 | Sensitization to Topotecan (TPT) | 10 (pretreatment) | Pretreatment with 10 µM PFT-α lowered the IC50 of TPT by 4.8 to 14.4-fold. | [20] |

p53-Independent Effects and Off-Target Activities

While initially described as a specific p53 inhibitor, subsequent research has revealed that PFT-α has several p53-independent effects, which are critical to consider when interpreting data.[21]

-

Aryl Hydrocarbon Receptor (AhR) Agonism : PFT-α is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[6][10] It can bind to AhR, induce its DNA binding, and activate the transcription of AhR target genes like CYP1A1.[6] However, its p53-inhibitory effects appear to be independent of this AhR agonism.[6]

-

Heat Shock and Glucocorticoid Receptor Signaling : PFT-α has been shown to suppress heat shock factor 1 (HSF1) and glucocorticoid receptor signaling pathways in a p53-independent manner.[5]

-

Inhibition of p73 : Studies in zebrafish embryos have shown that PFT-α can inhibit the function of p73, a p53 family member, leading to developmental abnormalities.[22]

-

Apoptosome Inhibition : Some evidence suggests PFT-α can block apoptosis downstream of the mitochondria by interfering with apoptosome-mediated activation of caspases, independent of p53 status.[23][24]

-

Contradictory Effects : In some cellular contexts, such as JB6 cells, PFT-α has been reported to promote rather than inhibit p53-mediated apoptosis.[25] Similarly, it has been shown to induce apoptosis in porcine embryos.[26]

Experimental Protocols

The following is a representative protocol for assessing the effect of PFT-α on cell viability in response to a DNA-damaging agent.

Protocol: Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from methodologies used to assess the protective effects of PFT-α against drug-induced cytotoxicity.[10]

Objective: To determine if PFT-α can protect cells from apoptosis/cell death induced by a chemotherapeutic agent (e.g., Doxorubicin).

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116, A2780)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (PFT-α) stock solution (e.g., 10 mM in DMSO)

-

Doxorubicin stock solution

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.25% crystal violet in 50% methanol)

-

Elution Solution (1% SDS in PBS)

-

96-well cell culture plates

-

Microplate reader (530 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase and do not reach confluence by the end of the experiment (e.g., 5,000 cells/well). Allow cells to attach overnight.

-

PFT-α Pre-treatment: The next day, remove the medium and add fresh medium containing PFT-α at the desired final concentration (e.g., 10-30 µM) or vehicle control (DMSO, final concentration <0.1%). Incubate for 1-2 hours.

-

Induction of DNA Damage: Add the DNA-damaging agent (e.g., Doxorubicin) to the wells at a predetermined concentration (e.g., its IC50 value), along with the PFT-α or vehicle. Include control wells: (a) Vehicle only, (b) PFT-α only, (c) Doxorubicin only.

-

Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified CO₂ incubator.

-

Staining:

-

Gently wash the cells twice with PBS to remove dead, non-adherent cells.

-

Fix the cells by adding 100 µL of methanol for 10 minutes.

-

Remove methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 15-20 minutes at room temperature.

-

Wash the plate thoroughly with water to remove excess stain and allow it to air dry completely.

-

-

Elution and Quantification:

-

Add 100 µL of Elution Solution (1% SDS) to each well to solubilize the stain.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the optical density (OD) at 530 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle-only control. Plot the results to visualize the protective effect of PFT-α.

References

- 1. apexbt.com [apexbt.com]

- 2. Pifithrin-α (PFTα) | CAS:63208-82-2 | p53 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]

- 4. The p53-inhibitor Pifithrin-α inhibits Firefly Luciferase activity in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53 inhibitor pifithrin alpha can suppress heat shock and glucocorticoid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The p53 inhibitor this compound is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pifithrin - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pifithrin-α (PFTα) | p53 inhibitor | CAS 63208-82-2 | Buy Pifithrinα (PFT-α) from Supplier InvivoChem [invivochem.com]

- 16. This compound inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pifithrin-α enhances the survival of transplanted neural stem cells in stroke rats by inhibiting p53 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses p53 and protects cochlear and vestibular hair cells from cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pifithrin-α enhancing anticancer effect of topotecan on p53-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The p53 inhibitor pifithrin-α can stimulate fibrosis in a rat model of ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of p73 function by this compound as revealed by studies in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound promotes p53-mediated apoptosis in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pro-apoptotic Effect of Pifithrin-α on Preimplantation Porcine In vitro Fertilized Embryo Development - PubMed [pubmed.ncbi.nlm.nih.gov]

Pifithrin-alpha's Role in Blocking p53-Dependent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. Dysregulation of the p53 pathway is a hallmark of many cancers. Pifithrin-alpha (PFTα) is a small molecule inhibitor that has been instrumental in elucidating the complex signaling cascades governed by p53. Initially identified as an inhibitor of p53-mediated transcriptional activation, further research has revealed a dual mechanism of action, also implicating the inhibition of p53's mitochondrial translocation. This technical guide provides an in-depth overview of PFTα's role in blocking p53-dependent apoptosis, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular pathways.

Core Mechanism of this compound Action

This compound primarily inhibits p53-dependent apoptosis through two distinct, yet potentially interconnected, mechanisms:

-

Inhibition of p53 Transcriptional Activity: Upon activation by cellular stressors, p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, most notably those of the Bcl-2 family, such as Bax and PUMA. PFTα has been shown to reversibly inhibit the transcriptional activity of p53, thereby preventing the synthesis of these key apoptotic effectors.[1][2] This leads to a decrease in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial outer membrane permeabilization and subsequent caspase activation.[3]

-

Blockade of Mitochondrial p53 Translocation: In addition to its transcriptional role, p53 can directly induce apoptosis by translocating to the mitochondria. Once at the mitochondria, p53 can interact with and inhibit anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2, and directly activate pro-apoptotic members like Bax and Bak. This leads to the release of cytochrome c and the initiation of the caspase cascade. PFTα has been demonstrated to interfere with the translocation of p53 to the mitochondria, thus blocking this transcription-independent apoptotic pathway.[1]

It is important to note that some studies have reported p53-independent effects of PFTα, and its specificity can be cell-type and context-dependent.[4][5] Therefore, careful experimental design and interpretation are crucial when using PFTα as a tool to probe p53-dependent processes.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in inhibiting p53-dependent apoptosis.

Table 1: In Vitro Inhibition of Apoptosis and p53-Target Genes by this compound

| Cell Line | Apoptotic Stimulus | PFTα Concentration | Outcome Measure | Result | Reference |

| C8 cells | Doxorubicin, Taxol, Cytosine arabinoside | 10 µM | Apoptotic death | Inhibition of apoptosis | [2] |

| Human diploid fibroblasts | DNA damage | Not specified | Growth arrest | Inhibition of p53-dependent growth arrest | [2] |

| Hippocampal neurons | Camptothecin | 100-200 nM | Bax expression | Complete suppression of Bax induction | [2] |

| PC12 cells | Ropivacaine | Not specified | Cell viability | Increased cell viability | [6] |

| PHA-stimulated T-lymphocytes | Doxorubicin, 5-FU, Nutlin | 40 µM | TLR gene expression | Dramatic reduction in p53-dependent TLR induction | [7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | PFTα Dosage | Outcome Measure | Result | Reference |

| Aged F344 rats | Myocardial Ischemia/Reperfusion | 2.2 mg/kg, i.p. | Bax/Bcl-2 ratio | Attenuated ratio (0.97 +/- 0.1 vs. 2.1 +/- 0.2 in control) | [3] |

| Aged F344 rats | Myocardial Ischemia/Reperfusion | 2.2 mg/kg, i.p. | Cardiac myocyte apoptosis | Reduced myocyte apoptosis | [3][8] |

| Sprague Dawley rats | Traumatic Brain Injury | 2 mg/kg, i.v. | p53 mRNA expression | Significantly lowered p53 mRNA expression | [1] |

| Mice (C57BL and Balb/c) | Gamma irradiation | 2.2 mg/kg, i.p. | Survival | Complete rescue from 60% killing doses | [2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Western Blot Analysis of p53 Pathway Proteins

This protocol is for the detection of changes in the expression levels of p53 and its downstream targets, such as Bax and p21, following treatment with PFTα.

-

Cell Lysis:

-

Treat cells with the desired apoptotic stimulus in the presence or absence of PFTα (typically 10-40 µM) for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-p53 (1:1000), anti-Bax (1:1000), anti-Bcl-2 (1:1000), anti-p21 (1:500), anti-β-actin (1:5000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Preparation:

-

Induce apoptosis in cells with and without PFTα pre-treatment.

-

Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

-

-

Staining:

-

Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use unstained and single-stained controls for compensation and gating.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Fixation and Permeabilization:

-

Harvest and wash cells as described for the Annexin V assay.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Wash cells and resuspend in TdT reaction buffer.

-

Add TdT enzyme and fluorescently labeled dUTPs.

-

Incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Analysis:

-

Wash cells and analyze by fluorescence microscopy or flow cytometry.

-

Quantify the percentage of TUNEL-positive cells.

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are activated during apoptosis.

-

Cell Treatment and Lysis:

-

Seed cells in a 96-well plate and treat with apoptotic inducers with or without PFTα.

-

After treatment, add a lysis buffer containing a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a reporter molecule).

-

-

Measurement:

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize caspase activity to cell number or protein concentration.

-

Compare the caspase activity in PFTα-treated cells to untreated controls.

-

Co-Immunoprecipitation (Co-IP) of p53 and Bcl-2 Family Proteins

This protocol is used to investigate the interaction between p53 and anti-apoptotic proteins like Bcl-2 at the mitochondria.

-

Cell Lysis:

-

Lyse cells treated with an apoptotic stimulus and/or PFTα in a non-denaturing Co-IP lysis buffer.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-p53 or anti-Bcl-2) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-3 hours.

-

-

Washing and Elution:

-

Wash the beads several times with Co-IP buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., blot for Bcl-2 after immunoprecipitating p53).

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.

Caption: PFTα inhibits p53-dependent apoptosis via two main pathways.

Caption: Workflow for Western blot analysis of p53 pathway proteins.

Caption: Comparative workflow for Annexin V/PI and TUNEL apoptosis assays.

Conclusion

This compound is a valuable chemical probe for dissecting the intricate roles of p53 in apoptosis. Its ability to inhibit both the transcriptional and non-transcriptional pro-apoptotic functions of p53 provides a powerful tool for researchers in oncology, neurobiology, and other fields where p53-mediated cell death is a critical factor. The quantitative data and detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the mechanisms of p53-dependent apoptosis and the therapeutic potential of its modulation. As with any chemical inhibitor, careful consideration of its potential off-target effects and the specific cellular context is paramount for accurate data interpretation.

References

- 1. The p53 inactivators pifithrin-μ and pifithrin-α mitigate TBI-induced neuronal damage through regulation of oxidative stress, neuroinflammation, autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of p53 by this compound reduces myocyte apoptosis and leukocyte transmigration in aged rat hearts following 24 hours of reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P53 inhibitor pifithrin-α inhibits ropivacaine-induced neuronal apoptosis via the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates p53-mediated apoptosis and improves cardiac function in response to myocardial ischemia/reperfusion in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Biology of Pifithrin-alpha Hydrobromide: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, mechanism of action, and experimental applications of the p53 inhibitor, Pifithrin-alpha hydrobromide.

This compound (PFTα) hydrobromide is a synthetically derived, cell-permeable small molecule widely recognized for its inhibitory effects on the tumor suppressor protein p53. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental considerations for its use in scientific research. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound hydrobromide is the hydrobromide salt of this compound. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| IUPAC Name | 2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide[1] |

| Synonyms | PFTα hydrobromide, Pifithrin-α HBr |

| CAS Number | 63208-82-2[1] |

| Molecular Formula | C₁₆H₁₈N₂OS · HBr[1] |

| Molecular Weight | 367.30 g/mol |

| Appearance | A solid, off-white powder |

| Solubility | Insoluble in water. Soluble in DMSO (≥17.45 mg/mL) and ethanol (≥7.12 mg/mL) with gentle warming and sonication.[1][2] |

| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C for several months, although long-term storage of solutions is not recommended.[1][2] |

A critical consideration when working with this compound is its stability in aqueous solutions. In cell culture media at 37°C, this compound is known to be unstable and can undergo intramolecular cyclization to form its condensation product, Pifithrin-beta (PFTβ).[3] This conversion is rapid, with a reported half-life of approximately 59 minutes.[3] Researchers should be aware that the observed biological effects in vitro may be attributable to a mixture of both this compound and Pifithrin-beta.[3]

Mechanism of Action

This compound hydrobromide primarily functions as a reversible inhibitor of the p53 tumor suppressor protein.[3] Its mechanism of action is multifaceted and involves both p53-dependent and p53-independent pathways.

Inhibition of p53-Dependent Transcriptional Activation and Apoptosis

The canonical mechanism of this compound involves the suppression of p53-mediated transcriptional activation of its target genes.[4][5] Following cellular stress, such as DNA damage, p53 is activated and initiates the transcription of genes involved in cell cycle arrest (e.g., p21/Waf1), and apoptosis (e.g., Bax, PUMA, Noxa). This compound intervenes in this process, leading to a reduction in the expression of these pro-apoptotic proteins.[6] This inhibition of p53's transcriptional activity is a key factor in its ability to protect cells from apoptosis induced by various stimuli.[4][5]

Aryl Hydrocarbon Receptor (AhR) Agonism

In addition to its effects on p53, this compound has been identified as a potent agonist of the aryl hydrocarbon receptor (AhR).[7][8][9] This interaction is independent of its p53-inhibitory activity.[7][8] Activation of the AhR can lead to the upregulation of target genes such as CYP1A1.[7][8] This off-target effect is an important consideration in experimental design, as AhR signaling can influence various cellular processes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the biological effects of this compound hydrobromide.

In Vitro Cell Viability Assessment: Crystal Violet Staining

This protocol is used to quantify the effect of this compound on the viability of adherent cells.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound hydrobromide stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 100% methanol or 4% paraformaldehyde in PBS)

-

0.5% Crystal Violet staining solution in 20% methanol

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of this compound hydrobromide (typically in the range of 10-100 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24-48 hours).

-

Fixation: Gently wash the cells twice with PBS. Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with tap water until the excess stain is removed. Allow the plate to air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

- 1. tpp.ch [tpp.ch]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. youtube.com [youtube.com]

- 7. The p53 inhibitor this compound is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. Biological and chemical studies on aryl hydrocarbon receptor induction by the p53 inhibitor pifithrin-α and its condensation product pifithrin-β - PubMed [pubmed.ncbi.nlm.nih.gov]

Pifithrin-alpha: An In-depth Technical Guide on its Effects on p53 Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifithrin-alpha (PFTα) is a small molecule inhibitor that has garnered significant attention for its ability to transiently suppress the activity of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of PFTα, with a specific focus on its molecular mechanism in modulating p53 transcriptional activity. It delves into the quantitative effects of PFTα on p53-dependent processes, detailed protocols for key experimental assays, and a visual representation of the signaling pathways involved. Furthermore, this guide also explores the p53-independent effects of PFTα, particularly its role as an agonist of the aryl hydrocarbon receptor (AhR), providing a nuanced understanding of its biological activities.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 functions primarily as a transcription factor, regulating the expression of a vast network of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The discovery of small molecule inhibitors of p53, such as this compound (PFTα), has provided invaluable tools for dissecting the complexities of the p53 signaling pathway and exploring its therapeutic potential.

PFTα was first identified in a screen for compounds that could protect cells from the cytotoxic effects of DNA-damaging agents in a p53-dependent manner. It has since been widely used to transiently inhibit p53-dependent transactivation, thereby preventing apoptosis and cell cycle arrest in response to various stimuli. This has significant implications for radioprotection of normal tissues during cancer therapy and for studying the physiological roles of p53 in various biological processes. However, emerging evidence has also revealed p53-independent activities of PFTα, most notably its agonistic effect on the aryl hydrocarbon receptor (AhR), which adds another layer of complexity to its biological profile.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of PFTα, its effects on p53 transcriptional activity, and the experimental methodologies used to study these effects.

Mechanism of Action

Inhibition of p53 Transcriptional Activity

The primary and most well-characterized mechanism of action of this compound is the inhibition of p53's transcriptional activity.[1] PFTα does not directly bind to DNA but is thought to interfere with p53's ability to transactivate its target genes. The precise molecular mechanism of this inhibition is not fully elucidated, but several hypotheses have been proposed:

-

Modulation of p53 Conformation: PFTα may bind to a pocket on the p53 protein, inducing a conformational change that prevents its interaction with the transcriptional machinery or with co-activators necessary for gene expression.

-

Inhibition of p53 Nuclear Translocation: Some studies have suggested that PFTα may interfere with the nuclear import of p53, thereby preventing it from reaching its target genes in the nucleus.[2] However, other reports have shown that PFTα can inhibit p53 signaling even after its translocation to the nucleus.[2]

-

Alteration of Post-Translational Modifications: PFTα has been shown to attenuate the post-translational modifications of p53, which are crucial for its activation and stability.[3][4]

It is important to note that the inhibitory effect of PFTα on p53-dependent transcription can be gene-specific, suggesting a complex mechanism of action that may depend on the promoter context of different p53 target genes.[3][4]

p53-Independent Effects: Aryl Hydrocarbon Receptor (AhR) Agonism

Beyond its effects on p53, PFTα is a potent agonist of the aryl hydrocarbon receptor (AhR).[1][5][6] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).[5][6] The activation of AhR by PFTα occurs in a p53-independent manner.[5][6] This dual activity of PFTα is a critical consideration in experimental design and data interpretation, as some of its observed biological effects may be attributable to AhR activation rather than p53 inhibition. The crosstalk between the p53 and AhR signaling pathways, particularly in the context of PFTα treatment, is an active area of research.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on p53 activity and cell viability.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Sulforhodamine B | 12-27 | [7] |

| A2780 | Ovarian Carcinoma | Sulforhodamine B | 17-29 | [7] |

| MCF7 | Breast Adenocarcinoma | Not Specified | ~10 | [1] |

| BGC823 | Gastric Carcinoma | Not Specified | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |

Table 2: Effect of this compound on p53 Target Gene Expression

| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Reference |

| MCF7 | Nutlin-3 (10 µM) + PFTα (20 µM) | CDKN1A (p21) | ~0.77 (relative to Nutlin-3 alone) | [4] |

| MCF7 | Nutlin-3 (10 µM) + PFTα (20 µM) | MDM2 | ~0.75 (relative to Nutlin-3 alone) | [4] |

| MCF7 | Nutlin-3 (10 µM) + PFTα (20 µM) | BBC3 (PUMA) | ~0.5 (relative to Nutlin-3 alone) | [4] |

| Rat Hippocampal Neurons | Camptothecin + PFTα (100-200 nM) | Bax | Complete suppression of induction | [1] |

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

10% acetic acid

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After treatment, gently wash the cells with PBS.

-

Fix the cells with 100 µL of methanol for 10 minutes.

-

Remove the methanol and stain the cells with 50 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis for p53 and Target Proteins

This protocol is for detecting changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following PFTα treatment.

Materials:

-

Cells of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with PFTα and/or a p53-activating agent (e.g., doxorubicin, UV radiation).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Luciferase Reporter Assay for p53 Transcriptional Activity

This assay measures the effect of PFTα on the transcriptional activity of p53 using a reporter plasmid.

Materials:

-

Cells of interest

-

p53-responsive luciferase reporter plasmid (containing p53 response elements upstream of a luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the p53-responsive luciferase reporter plasmid and the control Renilla plasmid.

-

After 24 hours, treat the cells with PFTα and/or a p53-activating agent.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if PFTα affects the binding of p53 to the promoter regions of its target genes.

Materials:

-

Cells of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

Anti-p53 antibody for ChIP

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for p53 target gene promoters

Procedure:

-

Treat cells with PFTα and a p53-activating agent.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-p53 antibody or an IgG control overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Quantify the amount of precipitated DNA using qPCR with primers specific for the promoter regions of p53 target genes.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits p53 transcriptional activity.

Caption: this compound acts as an agonist for the Aryl Hydrocarbon Receptor.

Caption: General experimental workflow for studying this compound's effects.

Considerations and Future Directions

When using this compound as a research tool, it is crucial to consider its stability and p53-independent effects. PFTα is known to be unstable in aqueous solutions and can cyclize to an inactive form.[8] Therefore, fresh solutions should be prepared for each experiment. Furthermore, the agonistic activity of PFTα on the AhR necessitates the use of appropriate controls, such as AhR knockout cells or co-treatment with an AhR antagonist, to delineate the specific effects of p53 inhibition.

Future research should focus on elucidating the precise molecular mechanism by which PFTα inhibits p53 transcriptional activity. The development of more stable and specific analogs of PFTα would also be highly beneficial for both basic research and potential therapeutic applications. Investigating the interplay between the p53 and AhR signaling pathways in the presence of PFTα will provide a more complete understanding of its biological effects.

Conclusion

This compound remains a valuable and widely used tool for the temporal inhibition of p53 transcriptional activity. Its ability to protect cells from p53-dependent apoptosis and cell cycle arrest has significant implications for a range of research fields. However, a thorough understanding of its dual mechanism of action, including its p53-independent agonism of the aryl hydrocarbon receptor, is essential for the accurate interpretation of experimental results. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and a clear overview of its molecular effects. As our understanding of the intricate signaling networks governed by p53 continues to grow, the informed use of chemical probes like this compound will be indispensable.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. The p53 inhibitor this compound is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The p53 inhibitor this compound forms a sparingly soluble derivative via intramolecular cyclization under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Pifithrin-alpha: A Technical Guide to its Impact on Cell Cycle Arrest and Growth

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pifithrin-alpha (PFT-α) is a small molecule inhibitor initially identified for its ability to transiently suppress the activity of the tumor suppressor protein p53. This property has positioned PFT-α as a valuable tool in cancer research and cellular biology to study p53-dependent pathways and as a potential agent to mitigate the side effects of genotoxic cancer therapies. However, emerging evidence reveals a more complex pharmacological profile, with PFT-α exerting effects on cell cycle progression and cellular growth through both p53-dependent and p53-independent mechanisms. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on cellular proliferation, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental protocols for its study.

Core Mechanism of Action: p53 Inhibition

This compound primarily functions by inhibiting the transcriptional activity of p53.[1][2] Under cellular stress conditions, such as DNA damage, p53 is activated and transcriptionally upregulates a suite of target genes that can lead to cell cycle arrest, apoptosis, or senescence. PFT-α has been shown to reversibly block the transactivation of p53-responsive genes, thereby preventing the induction of apoptosis and cell cycle arrest in response to various stimuli.[3] This inhibitory effect is thought to occur at a stage after the nuclear translocation of p53.[4]

Impact on p53-Dependent Cell Cycle Arrest

The tumor suppressor p53 plays a critical role in enforcing cell cycle checkpoints, primarily at the G1/S and G2/M transitions, in response to cellular damage. A key downstream effector of p53 is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which binds to and inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest. By inhibiting p53's transcriptional activity, PFT-α can prevent the induction of p21, thereby abrogating the p53-mediated cell cycle arrest.[3][4]

p53-Independent Effects on Cell Cycle and Growth

Recent studies have illuminated that the biological activities of this compound are not solely dependent on its interaction with the p53 pathway. These p53-independent effects are crucial for a comprehensive understanding of its cellular impact.

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

This compound has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and cellular homeostasis.[2][5] Upon binding to PFT-α, the AhR translocates to the nucleus and forms a heterodimer with the ARNT protein, leading to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1.[5] The activation of the AhR pathway by PFT-α has been shown to occur independently of p53.[2][5] This interaction can lead to the activation of the Nrf2 antioxidant response pathway, which may contribute to some of the observed cytoprotective effects of PFT-α.[2]

Modulation of Cyclin D1

Evidence suggests that this compound's protective effects against DNA damage-induced apoptosis can be mediated in a p53-independent manner that involves Cyclin D1.[1] In p53-deficient cells, the protective effect of PFT-α against apoptosis was significantly diminished when Cyclin D1 was downregulated.[1] This suggests a potential role for PFT-α in modulating the activity of the Cyclin D1-CDK4/6 complex, which is a key regulator of the G1-S phase transition.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the impact of this compound on cell viability and cell cycle distribution.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay Method |

| A2780 | Ovarian | 21.3 ± 8.1 | 96 hours | Sulforhodamine B |

| HCT116 | Colon | 21.3 ± 8.1 | 96 hours | Sulforhodamine B |

| A2780 | Ovarian | 17 and 29 (two experiments) | 96 hours | Sulforhodamine B |

| HCT116 | Colon | 12 and 27 (two experiments) | 96 hours | Sulforhodamine B |

Data compiled from multiple sources.[6][7]

Table 2: Illustrative Example of this compound's Effect on Cell Cycle Distribution

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Jurkat (Human T cell leukemia) | Control | 49.1 | 33.0 | 14.0 |

| Jurkat (Human T cell leukemia) | PFT-α (Hypothetical) | Increased | Decreased | No significant change |

Note: Specific quantitative data on the percentage of cells in each phase after PFT-α treatment is not consistently reported across studies. The Jurkat cell data is from a general cell cycle analysis example.[8] The hypothetical PFT-α effect is based on its known mechanism of inducing G1 arrest in some contexts.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate its IC50 value.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of PFT-α. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

6-well plates

-

Cell culture medium

-

This compound

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key cell cycle and apoptosis-related proteins (e.g., p53, p21, Cyclin D1).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment with this compound, lyse the cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

p53-Dependent Cell Cycle Arrest Pathway

In response to DNA damage, p53 is activated and induces the transcription of p21. p21 then inhibits Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes, leading to the hypophosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing G1 arrest.

Caption: p53-dependent cell cycle arrest pathway and the inhibitory action of this compound.

p53-Independent Aryl Hydrocarbon Receptor (AhR) Signaling

This compound can directly bind to and activate the Aryl Hydrocarbon Receptor (AhR). Upon activation, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1 and genes involved in the Nrf2 antioxidant response.

Caption: this compound-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

Caption: Experimental workflow for cell cycle analysis using flow cytometry after this compound treatment.

Conclusion and Future Directions

This compound is a versatile and complex molecule that serves as a potent inhibitor of p53-dependent processes, including cell cycle arrest and apoptosis. Its ability to transiently protect cells from p53-mediated death has significant implications for mitigating the side effects of cancer therapies. However, researchers and drug development professionals must consider its p53-independent activities, particularly the activation of the Aryl Hydrocarbon Receptor pathway and its potential influence on Cyclin D1. A thorough understanding of these dual mechanisms is essential for the accurate interpretation of experimental results and for the potential therapeutic application of PFT-α and its analogs. Future research should focus on elucidating the precise molecular interactions of PFT-α with its various targets and on developing more specific inhibitors to dissect the distinct roles of the p53 and AhR pathways in cellular proliferation and survival.

References

- 1. This compound protects against DNA damage-induced apoptosis downstream of mitochondria independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p53 inhibitor this compound is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. escca.eu [escca.eu]

The role of Pifithrin-alpha in modulating heat shock and glucocorticoid receptor signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Pifithrin-alpha (PFTα) is a small molecule initially identified as a potent inhibitor of the tumor suppressor protein p53, capable of reversibly blocking p53-mediated apoptosis and gene transcription.[1][2][3] Its ability to protect cells from p53-dependent apoptosis induced by various stimuli has made it a valuable tool in cancer research and neuroprotection studies.[1][2][4] However, accumulating evidence reveals that PFTα's biological activities extend beyond p53 inhibition, with significant p53-independent effects.[5][6][7] Notably, PFTα has been shown to suppress both the heat shock response and glucocorticoid receptor (GR) signaling pathways.[1][2] This guide provides a comprehensive technical overview of the current understanding of PFTα's role in modulating these two critical signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams for clarity.

Mechanism of Action: A Triad of Influence

PFTα's inhibitory effects on p53, heat shock, and glucocorticoid receptor signaling suggest it may target a common molecular hub.[1] The heat shock protein 90 (Hsp90) and Hsp70 chaperone machinery, which plays a crucial role in the proper folding, stability, and function of client proteins including p53, Heat Shock Factor 1 (HSF1), and the GR, has been proposed as this potential common target.[8][9][10]

Modulation of the Heat Shock Response

The heat shock response is a highly conserved cellular defense mechanism against proteotoxic stress, primarily regulated by the transcription factor HSF1. Under normal conditions, HSF1 is held in an inactive, monomeric state through its association with Hsp90. Upon stress, such as heat shock, client proteins unfold and titrate Hsp90 away from HSF1. This allows HSF1 to trimerize, translocate to the nucleus, and activate the transcription of genes encoding heat shock proteins (HSPs).

PFTα has been found to suppress this pathway by reducing the activation of HSF1.[1][2] This interference leads to increased cellular sensitivity to heat.[1][2] While the precise mechanism is debated, one hypothesis is that PFTα interacts with the chaperone machinery, thereby affecting HSF1's activation state. Another study has linked the inhibition of HSP70 by Pifithrin to the generation of oxidative stress.[11]

Modulation of Glucocorticoid Receptor Signaling

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that regulates genes controlling metabolism, inflammation, and immunity. In its inactive state, the apo-GR resides in the cytoplasm within a multiprotein heterocomplex that includes Hsp90, Hsp70, and various co-chaperones like p23.[9][10] This chaperone machinery is essential for maintaining the GR in a conformation that is competent for high-affinity ligand binding.[10] Upon binding a glucocorticoid ligand (e.g., dexamethasone), the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus to regulate target gene expression.[12][13]